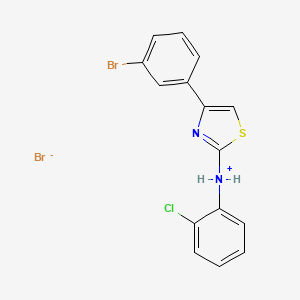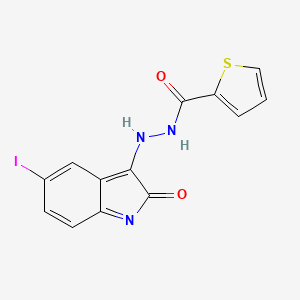![molecular formula C18H13NO3 B7827822 2-[(4-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7827822.png)
2-[(4-acetylanilino)methylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-acetylanilino)methylidene]indene-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indene-1,3-dione core with a 4-acetylanilino group attached via a methylene bridge.
Métodos De Preparación
The synthesis of 2-[(4-acetylanilino)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 4-acetylaniline in the presence of a base such as piperidine or pyridine . The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
2-[(4-acetylanilino)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide or sodium ethoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like piperidine or pyridine . Major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(4-acetylanilino)methylidene]indene-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-acetylanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as an electron acceptor, which makes it useful in applications such as dye-sensitized solar cells . In biological systems, it may interact with enzymes or receptors, leading to its observed antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-[(4-acetylanilino)methylidene]indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: The parent compound, which is widely used in various applications ranging from medicinal chemistry to organic electronics.
2-Arylidene-indan-1,3-dione derivatives: These compounds have shown potential anticancer activity and are being studied for their drug-likeness properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[(4-acetylanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRJPVLNVDLOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B7827748.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B7827750.png)

![2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)

![(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
![(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827775.png)
![2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827781.png)
![2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7827782.png)
![N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7827784.png)
![2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827806.png)
![2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827814.png)
![2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827819.png)
